N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide
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Overview
Description
N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide is an organic compound with the molecular formula C13H13NO2 It is characterized by the presence of a naphthalene ring substituted with a hydroxymethyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hydroxymethyl and acetamide groups.
Hydroxymethylation: Naphthalene is first hydroxymethylated using formaldehyde and a base such as sodium hydroxide. This reaction introduces the hydroxymethyl group at the 6-position of the naphthalene ring.
Acetylation: The hydroxymethylated naphthalene is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Naphthalene-2-carboxylic acid.
Reduction: N-[6-(Aminomethyl)naphthalen-2-yl]acetamide.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological processes involving naphthalene derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide involves its interaction with specific molecular targets. The hydroxymethyl and acetamide groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The naphthalene ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxamide: Similar structure but lacks the hydroxymethyl group.
N-[6-(Methoxymethyl)naphthalen-2-yl]acetamide: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
N-[6-(Hydroxymethyl)naphthalen-2-yl]formamide: Similar structure but with a formamide group instead of an acetamide group.
Uniqueness
N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide is unique due to the presence of both hydroxymethyl and acetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide is an organic compound that has garnered attention in medicinal chemistry due to its structural features, which include a naphthalene ring substituted with a hydroxymethyl group and an acetamide functional group. This compound is particularly noted for its potential biological activities, especially in the context of anticancer research.
Structural Characteristics
The compound's structure can be represented as follows:
- Chemical Formula : C_{12}H_{13}NO
- Molecular Weight : 201.24 g/mol
The presence of the hydroxymethyl group and the acetamide moiety allows for various interactions with biological targets, making it a versatile scaffold for drug design.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds with naphthalene moieties can inhibit cell proliferation in various cancer cell lines. For example, preliminary investigations suggest that this compound may interact with specific receptors involved in cancer cell signaling pathways, which could lead to apoptosis and reduced tumor growth.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
A549 (Lung) | 10.0 | Inhibition of cell proliferation |
HeLa (Cervical) | 15.0 | Disruption of cell cycle progression |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Compounds similar to this one have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating various inflammatory diseases.
Case Studies and Research Findings
-
Study on Apoptosis Induction :
- A study demonstrated that this compound significantly increased annexin V-FITC positive apoptotic cells in MDA-MB-231 cell lines, indicating strong pro-apoptotic effects. The percentage of late apoptotic cells increased from 0.18% to 22.04% compared to control, showcasing a 22-fold increase in apoptosis induction .
- Cell Proliferation Inhibition :
- Inflammation Studies :
Properties
CAS No. |
832102-20-2 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-[6-(hydroxymethyl)naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C13H13NO2/c1-9(16)14-13-5-4-11-6-10(8-15)2-3-12(11)7-13/h2-7,15H,8H2,1H3,(H,14,16) |
InChI Key |
BRQKOIHDILSFPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)CO |
Origin of Product |
United States |
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